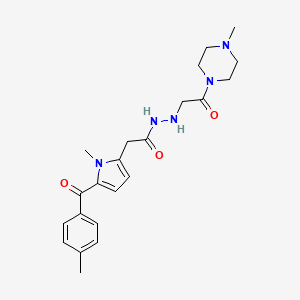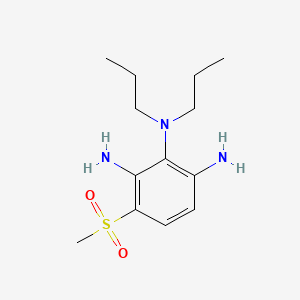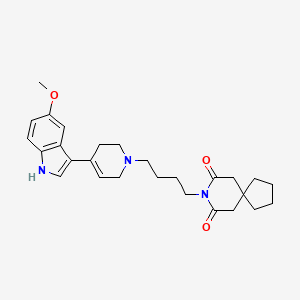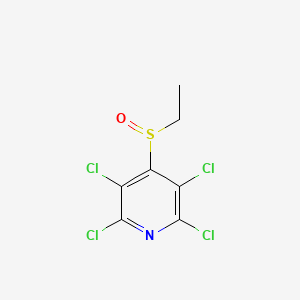
2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine is an organic compound characterized by the presence of four chlorine atoms and an ethylsulfinyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine typically involves the reaction of pentachloropyridine with ethylsulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of the chlorine atom at the 4-position with the ethylsulfinyl group. The reaction is usually conducted in an aprotic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The ethylsulfinyl group can be oxidized to form the corresponding sulfone.
Reduction: The compound can be reduced to remove the ethylsulfinyl group, yielding tetrachloropyridine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used in the presence of a base.
Major Products Formed
Oxidation: 2,3,5,6-Tetrachloro-4-(ethylsulfonyl)pyridine.
Reduction: 2,3,5,6-Tetrachloropyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In microbial cells, it can disrupt cell membrane integrity, leading to cell lysis and death.
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine: Similar structure but with a methylsulfonyl group instead of an ethylsulfinyl group.
2,3,5,6-Tetrachloro-4-(methylthio)pyridine: Contains a methylthio group instead of an ethylsulfinyl group.
2,3,5,6-Tetrachloro-4-(ethylthio)pyridine: Contains an ethylthio group instead of an ethylsulfinyl group.
Uniqueness
2,3,5,6-Tetrachloro-4-(ethylsulfinyl)pyridine is unique due to its specific combination of chlorine atoms and an ethylsulfinyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
13108-44-6 |
|---|---|
分子式 |
C7H5Cl4NOS |
分子量 |
293.0 g/mol |
IUPAC名 |
2,3,5,6-tetrachloro-4-ethylsulfinylpyridine |
InChI |
InChI=1S/C7H5Cl4NOS/c1-2-14(13)5-3(8)6(10)12-7(11)4(5)9/h2H2,1H3 |
InChIキー |
YUICRLSHFDBNQQ-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



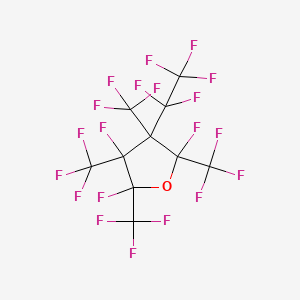
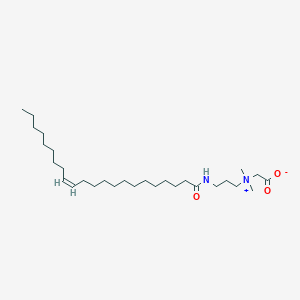
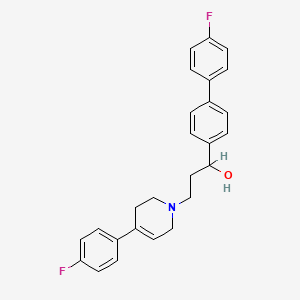
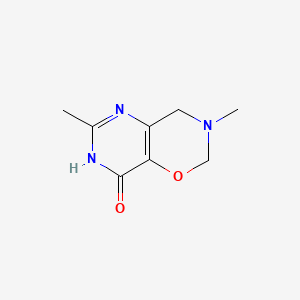

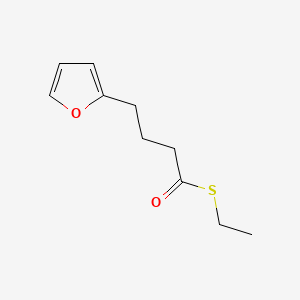

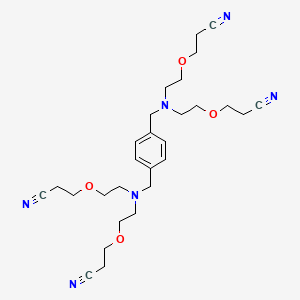
![2,6-Dihydro-9-methoxy-5,11-dimethyl-1H-pyrido[4,3-B]carbazol-1-one](/img/structure/B12696551.png)
